レンチナン

描述

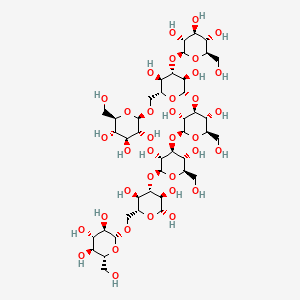

Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc is a unique polysaccharide compound derived from certain medicinal mushrooms, including the shiitake mushroom (Lentinula edodes) and other mushroom species in the Lentinus genus . It is composed of a beta-glucan molecule with a distinctive helical structure that confers significant immunomodulatory, anti-cancer, antioxidant, and anti-inflammatory properties . Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc has a long history of therapeutic uses in traditional Chinese medicine and Kampo medicine, and in recent decades has gained increasing scientific validation through medical research .

科学研究应用

Medical Applications

Immunomodulatory Properties

- Glc(b1-3)[Glc(b1-6)]b-Glc has been extensively studied for its immunomodulatory effects, particularly in cancer therapy. It enhances the immune response by activating immune cells such as macrophages and natural killer cells, leading to increased cytokine production and improved tumor suppression.

Case Study: Cancer Treatment

- A study highlighted the use of Glc(b1-3)[Glc(b1-6)]b-Glc in conjunction with chemotherapy. Patients receiving this polysaccharide alongside standard treatments showed improved immune function and reduced side effects compared to those receiving chemotherapy alone. The enhanced immune response contributed to better overall survival rates.

Biological Research

Effects on Immune System

- Research indicates that Glc(b1-3)[Glc(b1-6)]b-Glc interacts with various receptors on immune cells. This interaction is crucial for understanding its mechanism of action in modulating immune responses.

Data Table: Biological Effects of Glc(b1-3)[Glc(b1-6)]b-Glc

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Activation of macrophages | Increases phagocytosis and cytokine production | |

| Enhancement of NK cell activity | Promotes cytotoxicity against tumor cells | |

| Modulation of T-cell responses | Influences differentiation and proliferation |

Industrial Applications

Pharmaceutical Additive

- Due to its biocompatibility and multifunctional properties, Glc(b1-3)[Glc(b1-6)]b-Glc is used as an additive in pharmaceuticals. It enhances drug delivery systems by improving the solubility and stability of active compounds.

Functional Food Ingredient

- The compound is incorporated into functional foods for its health-promoting properties, including antioxidant effects and potential cholesterol-lowering capabilities.

作用机制

Lentinan, also known as Bromoduline or LC-33, is a polysaccharide extracted from Shiitake mushrooms. It has been used to improve general health for thousands of years in Asia and has been approved as an adjuvant therapy for cancer in Japan and China . This article will cover the mechanism of action of Lentinan, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Lentinan primarily targets immune cells, including both innate and adaptive immune branches . It has been shown to stimulate the production of white blood cells in the human cell line U937 . Moreover, Lentinan has been found to inhibit the JAK2/STAT3 signaling pathway , which plays a crucial role in immune responses and inflammation.

Mode of Action

Lentinan interacts with its targets to restore balance for optimal reactions against threats from pathogens, abnormal cell growth, and bodily stress . It has been shown to inhibit the inflammatory response by regulating the TLR4/MyD88 signaling pathway . Furthermore, it has been suggested that the mode of action of Lentinan is part of the thymus-derived immune mechanism .

Biochemical Pathways

Lentinan affects several biochemical pathways. It has been shown to inhibit the JAK2/STAT3 signaling pathway , which is involved in immune responses, inflammation, and cell growth. Additionally, Lentinan has been found to mitigate pemetrexed resistance in non-small cell lung cancer through inhibiting cell proliferation and inducing oxidative stress by suppressing the PI3K/Akt signaling pathway . It also has been suggested to modulate the microbiota–gut–liver axis .

Pharmacokinetics

It has been suggested that lentinan can penetrate through the intestine and epithelial monolayer, which is mediated by macropinocytosis and clathrin-mediated endocytosis . Lentinan is thought to be inactive in humans when given orally and is therefore administered intravenously .

Result of Action

Lentinan has been shown to have anti-tumor, anti-inflammatory, and antiviral properties . It can inhibit cell proliferation and induce oxidative stress . In lung cancer, Lentinan combined with chemotherapy drugs has a significant effect in improving the prognosis of patients, enhancing their immune function, and reducing the side effects of chemotherapy .

Action Environment

The action, efficacy, and stability of Lentinan can be influenced by environmental factors. For example, Lentinan has been shown to restore the intestinal bacterial microbiotal community structure in inflammatory bowel disease model mice . Moreover, some factors that are prone to causing inflammation in cows, such as IL-2, IL-8, and some liver injury markers, such as AST and ALT, were reduced after adding Lentinan .

生化分析

Biochemical Properties

Lentinan interacts with various enzymes, proteins, and other biomolecules. Fermenting Lentinula edodes with Bacillus subtilis natto alters the molecular structure and antioxidant activity of Lentinan . The uronic acid content in the Lentinan molecular structure increases from 2.08% to 4.33% .

Cellular Effects

Lentinan influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It is effective not only in improving quality of life, but also in promoting the efficacy of chemotherapy during lung cancer treatment .

Molecular Mechanism

The mechanism of action of Lentinan at the molecular level includes binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Lentinan change over time in laboratory settings. Fermentation significantly reduces the molecular weight of Lentinan and alters its apparent structure . The water solubility of fermented Lentinan is increased by 165.07%, and the antioxidant activity is significantly improved .

Dosage Effects in Animal Models

The effects of Lentinan vary with different dosages in animal models . The mean value of overall response rate in treating lung cancer was increased from 43.3% of chemotherapy alone to 56.9% of Lentinan plus chemotherapy .

Metabolic Pathways

Lentinan is involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

Lentinan is transported and distributed within cells and tissues .

准备方法

Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc is typically extracted from the fruiting bodies of shiitake mushrooms. The preparation method involves several steps:

Fresh Shiitake Pretreatment: Fresh shiitake mushrooms are pulverized into particles and mixed with pure water.

Enzymolysis: A composite enzyme is added to the heated liquid for enzymolysis.

Subcritical Water Extraction: The filtrate is further processed using subcritical water extraction, followed by membrane treatment and freeze-drying to obtain lentinan.

化学反应分析

Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the polysaccharide structure, potentially altering its bioactivity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions are modified lentinan derivatives with potentially enhanced or altered biological activities .

相似化合物的比较

Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc is unique due to its specific beta-glucan structure with beta-1,6 branching . Similar compounds include:

Beta-glucans from other mushrooms: These include polysaccharides from mushrooms like reishi (Ganoderma lucidum) and maitake (Grifola frondosa), which also have immunomodulatory and anti-cancer properties.

Lovastatin: Another bioactive compound derived from fungi, known for its cholesterol-lowering effects.

Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc stands out due to its specific molecular structure and its extensive use in cancer therapy as an immunomodulatory agent .

生物活性

Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc, a polysaccharide primarily derived from mushrooms such as Lentinula edodes, exhibits significant biological activity. This compound, characterized by its unique glycosidic linkages, has garnered attention for its immunomodulatory properties and potential applications in cancer therapy.

Structure and Composition

The structure of Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc features a combination of β(1→3) and β(1→6) linkages. This specific arrangement contributes to its distinct biological functions compared to other polysaccharides.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Glc(b1-4)Glc | Linear (β(1→4)) | Found in cellulose; provides structural support in plants. |

| Glc(b1-2)Gal | Branched (β(1→2)) | Involved in cell-cell recognition; significant in human blood group antigens. |

| Glc(b1-6)[Glc(b1-4)]n | Branched with (β(1→4)) linkages | Found in dextrans; used in medical applications for volume expansion. |

Immunomodulatory Effects

Research indicates that Glc(b1-3)[Glc(b1-6)]Glc(b1-3)Glc(b1-3)Glc(b1-3)[Glc(b1-6)]b-Glc interacts with various immune receptors, enhancing the immune response. Notably, it activates the Dectin-1 receptor, which is crucial for triggering innate immune responses. Studies have shown that this polysaccharide can stimulate the production of pro-inflammatory cytokines such as IL-6 and TNFα in macrophages, leading to enhanced immune activation .

Anti-Cancer Properties

The compound has demonstrated direct anti-cancer activity in vitro. For instance, treatment with β-glucans has been associated with increased expression of genes involved in tumor suppression and immune activation, such as NFκB and MAPK pathways . In animal models, administration of Glc derivatives has resulted in slower tumor growth and enhanced cytotoxic T lymphocyte responses .

Case Studies

Case Study 1: Immune Activation

A study investigated the effects of Glc(b1-3)[Glc(b1-6)]b-Glc on human dendritic cells (DCs). The results indicated that treatment with this polysaccharide led to a significant increase in the expression of CD80 and CD86, markers associated with DC activation. Additionally, there was a notable increase in the secretion of cytokines such as IL-12, which plays a pivotal role in T-cell differentiation .

Case Study 2: Tumor Growth Inhibition

In a murine model of Lewis Lung Carcinoma (LLC), mice treated with β-glucans showed a marked reduction in tumor size compared to control groups. The study highlighted that the mechanism involved the modulation of immune cell activity, particularly enhancing the function of natural killer (NK) cells and cytotoxic T lymphocytes .

The biological activity of Glc(b1-3)[Glc(b1-6)]b-Glc is attributed to several mechanisms:

- Receptor Interaction : It binds to various receptors on immune cells, including Dectin-1 and Toll-like receptors (TLRs), triggering intracellular signaling pathways that enhance immune responses.

- Cytokine Production : The compound promotes the secretion of cytokines that facilitate intercellular communication and amplify the immune response against pathogens and tumors.

- Gene Regulation : It influences gene expression related to inflammation and immunity, thereby modulating the overall immune landscape.

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O36/c43-1-8-15(48)22(55)25(58)37(69-8)66-6-13-20(53)32(28(61)36(65)68-13)75-40-29(62)33(18(51)11(4-46)72-40)77-41-30(63)34(19(52)12(5-47)73-41)78-42-31(64)35(76-39-27(60)24(57)17(50)10(3-45)71-39)21(54)14(74-42)7-67-38-26(59)23(56)16(49)9(2-44)70-38/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXBMUKIXLNXGX-DMWITZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190781 | |

| Record name | Lentinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1153.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37339-90-5 | |

| Record name | Lentinan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037339905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lentinan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13480 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lentinan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。